molecular formula C17H20N2O2S B2596191 2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396766-74-7

2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2596191
CAS No.: 1396766-74-7
M. Wt: 316.42
InChI Key: IFMGFPFHZZCJDO-UHFFFAOYSA-N
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Description

2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic compound that features a piperazine ring substituted with a benzoyl group, a thiophene ring, and an ethan-1-ol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, a benzoyl group can be introduced through acylation reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethan-1-ol group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions involving alkyl halides or sulfonates.

Major Products

    Oxidation: Benzoyl derivatives, thiophene carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as ligands in catalytic reactions.

    Material Science: Incorporation into polymers for advanced materials.

Biology

    Pharmacology: Investigation as potential drug candidates for various diseases.

    Biochemistry: Study of interactions with biological macromolecules.

Medicine

    Therapeutics: Potential use in the development of new medications.

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Industry: Use as intermediates in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzoylpiperazin-1-yl)-1-phenylethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(4-benzoylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol may impart unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14/h1-7,12,15,20H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMGFPFHZZCJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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